4-(Boc-aminomethyl)benzoic acid

Beschreibung

The exact mass of the compound 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

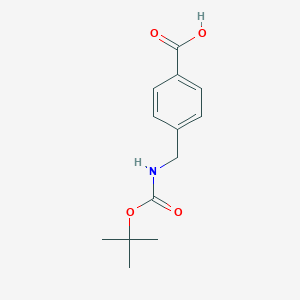

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKHBRDWRIIROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357455 | |

| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33233-67-9 | |

| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)benzoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Boc-aminomethyl)benzoic Acid: Properties, Synthesis, and Applications

Introduction

4-(tert-Butoxycarbonyl-aminomethyl)benzoic acid, commonly referred to as 4-(Boc-aminomethyl)benzoic acid, is a bifunctional molecule of significant interest in the fields of medicinal chemistry, peptide synthesis, and materials science. Its structure, which incorporates a carboxylic acid and a Boc-protected amine on a rigid phenyl scaffold, makes it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and key applications, offering a technical resource for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][2] Its bifunctional nature, possessing both a weakly acidic carboxylic acid and a protected primary amine, dictates its reactivity and solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₄ | [2] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 164-168 °C | [1] |

| CAS Number | 33233-67-9 | [1] |

| Predicted pKa | 4.25 ± 0.10 | [3] |

| Solubility | Soluble in methanol | [3] |

The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its role in this compound is to mask the reactivity of the primary amine, allowing for selective reactions at the carboxylic acid terminus.

Boc Protection Mechanism

The Boc group is typically introduced by reacting the primary amine of 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The resulting intermediate then collapses, releasing carbon dioxide and a tert-butoxide anion, to form the stable carbamate.

Caption: Boc protection of 4-(aminomethyl)benzoic acid.

Boc Deprotection: An Acid-Labile Strategy

A key advantage of the Boc group is its stability to a wide range of reaction conditions, yet its facile removal under acidic conditions.[] This "orthogonal" protection strategy is fundamental to its utility. The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[]

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[]

Caption: Acid-catalyzed deprotection of the Boc group.

Synthesis and Purification

The synthesis of this compound is a straightforward procedure, making it readily accessible for research and development.

Experimental Protocol for Synthesis

This protocol is adapted from a commonly used method for Boc protection of amino acids.[3]

-

Dissolution: In a suitable reaction vessel, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and deionized water.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (2.0 eq).

-

pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate to adjust the pH of the reaction mixture to approximately 6.

-

Reaction: Allow the reaction to stir at room temperature for 16 hours.

-

Work-up: Upon completion, carefully acidify the reaction mixture to a pH of approximately 3 with 1 M hydrochloric acid. A white solid should precipitate.

-

Isolation: Collect the white solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with deionized water and dry under vacuum to yield this compound. A typical yield for this reaction is around 97%.[3]

Purification by Recrystallization

For obtaining high-purity material, recrystallization is a recommended technique.

-

Solvent Selection: A common solvent system for recrystallizing benzoic acid derivatives is a mixture of water and a water-miscible organic solvent like ethanol or methanol. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: In an Erlenmeyer flask, suspend the crude this compound in a minimal amount of the chosen solvent system.

-

Heating: Gently heat the suspension with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be subsequently placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic and Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protectorate (a singlet at ~1.4 ppm), the methylene protons (a doublet at ~4.2 ppm), and the aromatic protons (two doublets in the range of 7.3-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the methylene carbon, and the aromatic carbons, including the carboxylic acid carbon (~167 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700-1680 cm⁻¹), another C=O stretch from the carbamate of the Boc group (around 1690 cm⁻¹), and N-H bending vibrations.[5][6]

-

Mass Spectrometry: The molecular ion peak may be observed, but more commonly, ions corresponding to the loss of the Boc group or other fragments will be present. A reported mass spectrometry analysis showed a sodium adduct at m/z = 274 [M+Na]⁺, which is consistent with the molecular weight of 251.28 g/mol .[3]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS)

A primary application of this compound is in solid-phase peptide synthesis (SPPS), where it can be used as a linker or a non-natural amino acid building block.[1] The carboxylic acid can be activated and coupled to a resin-bound peptide, while the Boc-protected amine is available for further chain elongation after deprotection.

Workflow for Incorporation into a Peptide Chain:

Caption: Incorporation of this compound in SPPS.

Drug Discovery and Medicinal Chemistry

In drug discovery, this molecule serves as a scaffold or linker to connect different pharmacophores. The rigid phenyl ring provides a defined spatial orientation between the two functional groups, which can be crucial for optimizing drug-receptor interactions. It has been used in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor agonists.[3]

Materials Science and Bioconjugation

The dual functionality of this compound also lends itself to applications in materials science, such as the synthesis of functionalized polymers.[2] In bioconjugation, it can be used to link biomolecules, such as proteins or nucleic acids, to other molecules or surfaces.[2]

Comparative Analysis: Boc vs. Fmoc Strategy

The choice between a Boc-protected and a fluorenylmethoxycarbonyl (Fmoc)-protected version of 4-(aminomethyl)benzoic acid depends on the overall synthetic strategy.

| Feature | Boc Strategy | Fmoc Strategy |

| Deprotection Condition | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Orthogonality | Orthogonal to base-labile protecting groups | Orthogonal to acid-labile protecting groups |

| Compatibility | Suitable for sequences prone to aggregation due to acidic deprotection conditions breaking hydrogen bonds.[] | Preferred for acid-sensitive sequences (e.g., containing Trp, Met).[] |

| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids can be more costly. |

Safety and Handling

As a combustible solid, this compound should be handled with appropriate personal protective equipment (PPE), including eye shields and gloves.[1] It should be stored in a cool, dry place, typically at 0-8 °C.[2]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its well-defined structure, coupled with the robust and predictable chemistry of the Boc protecting group, makes it an essential tool for researchers in peptide synthesis, drug discovery, and materials science. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, intended to serve as a practical resource for the scientific community.

References

- Supporting information - The Royal Society of Chemistry. (URL not provided)

-

4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. [Link]

-

Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF - ResearchGate. [Link]

-

Lab Report Recrystallization September 27, 2016 - FAMU. [Link]

-

The Recrystallization of Benzoic Acid. [Link]

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. - ResearchGate. [Link]

-

I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? | ResearchGate. [Link]

-

Recrystallization of Benzoic Acid. [Link]

-

Benzoic acid, 4-amino-, methyl ester - the NIST WebBook. [Link]

-

Experiment 4 purification - recrystallization of benzoic acid | PDF - Slideshare. [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. [Link]

-

Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. [Link]

-

4-(Fmoc-aminomethyl)benzoic acid, ≥98% - Otto Chemie Pvt. Ltd. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

4-Aminobenzoic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. [Link]

-

The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. [Link]

-

Planning a Peptide Synthesis | AAPPTec. [Link]

Sources

An In-depth Technical Guide to 4-(Boc-aminomethyl)benzoic Acid (CAS 33233-67-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-(Boc-aminomethyl)benzoic acid, with the CAS number 33233-67-9, is a bifunctional molecule of significant interest in the fields of medicinal chemistry, peptide synthesis, and materials science.[1] Its structure uniquely combines a carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine, separated by a rigid p-substituted benzene ring. This arrangement provides a well-defined spatial orientation and allows for orthogonal chemical modifications, making it an invaluable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth characterization, and key applications, with a focus on the practical insights required by laboratory professionals.

Core Molecular Attributes and Physicochemical Properties

The utility of this compound stems from its distinct chemical features. The Boc protecting group offers a stable yet readily cleavable shield for the primary amine, while the carboxylic acid provides a handle for a variety of coupling reactions.

| Property | Value | Reference |

| CAS Number | 33233-67-9 | |

| Molecular Formula | C₁₃H₁₇NO₄ | [1] |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 164-168 °C | |

| Purity | ≥98.0% (T) | |

| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water. | |

| Storage | Store at 0 - 8 °C in a dry, well-ventilated place. | [1] |

The Chemistry of the Boc Protecting Group: A Cornerstone of Modern Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. Its popularity is due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Mechanism of Boc Protection

The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. A base, such as sodium bicarbonate or triethylamine, is often used to deprotonate the amine, increasing its nucleophilicity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the Boc protection of the commercially available 4-(aminomethyl)benzoic acid.

Materials and Reagents:

-

4-(aminomethyl)benzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

Experimental Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran and deionized water.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (2.0 eq).

-

pH Adjustment and Reaction: Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture to adjust the pH to approximately 6. Continue stirring at room temperature for 16 hours.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Precipitation: Upon completion of the reaction, carefully acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 3. A white solid should precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with deionized water to remove any remaining salts.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons (a doublet around 4.2 ppm, coupled to the NH proton), the aromatic protons (two doublets in the range of 7.3-8.0 ppm), the NH proton of the carbamate (a triplet or broad singlet around 5.0 ppm), and the carboxylic acid proton (a broad singlet at or above 12 ppm).

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbons of the tert-butyl group (around 28 ppm and 80 ppm for the quaternary carbon), the methylene carbon (around 44 ppm), the aromatic carbons (in the 127-145 ppm region), the carbamate carbonyl carbon (around 156 ppm), and the carboxylic acid carbonyl carbon (around 167 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹

-

N-H stretch (carbamate): A moderate band around 3350 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹

-

C=O stretch (carbamate): A strong, sharp band around 1690 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp band around 1710 cm⁻¹

-

C-N stretch and N-H bend (amide II): A moderate band around 1520 cm⁻¹

-

C-O stretch (carbamate and carboxylic acid): Bands in the 1160-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 252.1, and the [M+Na]⁺ ion at m/z 274.1.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical research.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this molecule can be used as a linker to attach the first amino acid to a resin, or as a non-natural amino acid to introduce a rigid spacer into a peptide sequence.

Drug Discovery and Medicinal Chemistry

It serves as a versatile scaffold for the synthesis of small molecule libraries. The carboxylic acid and the protected amine allow for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR). It has been utilized in the synthesis of indoleamide derivatives as selective EP2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors.

Bioconjugation and Materials Science

The ability to selectively deprotect the amine and activate the carboxylic acid makes this compound a useful cross-linking agent for bioconjugation, connecting biomolecules to create targeted therapies. [1]It is also employed in polymer chemistry to synthesize functionalized polymers with enhanced thermal and mechanical properties. [1]

Safe Handling and Storage

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. * Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 0-8 °C. [1]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and valuable building block for a wide range of applications in scientific research and development. Its well-defined structure and orthogonal protecting group strategy provide chemists with a powerful tool for the synthesis of complex molecules with precise control. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

Sources

An In-depth Technical Guide to the Solubility of 4-(Boc-aminomethyl)benzoic Acid in Organic Solvents

Abstract

4-(Boc-aminomethyl)benzoic acid is a pivotal building block in medicinal chemistry and peptide synthesis, valued for its bifunctional nature combining a carboxylic acid with a protected primary amine.[1] Its utility in synthetic workflows is fundamentally governed by its solubility profile. This guide provides a comprehensive analysis of the physicochemical properties that dictate the solubility of this compound, offers a predictive framework based on solvent-solute interactions, and presents a robust, self-validating experimental protocol for its quantitative determination. By grounding theoretical principles in practical, field-proven methodology, this document serves as an essential resource for optimizing reaction conditions, purification, and formulation involving this versatile compound.

Understanding the Molecule: A Structural Perspective on Solubility

The solubility of any compound is a direct consequence of its molecular structure. This compound possesses three distinct functional regions that dictate its interaction with various solvents:

-

The Carboxylic Acid Group (-COOH): A polar, hydrophilic moiety capable of acting as both a hydrogen bond donor and acceptor. This group is the primary driver of solubility in polar, protic solvents.

-

The Aromatic Ring: A non-polar, hydrophobic phenyl group that contributes to solubility in solvents with aromatic character (e.g., toluene) through π-π stacking and van der Waals forces.

-

The Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a large, sterically hindering, and non-polar moiety. Crucially, it prevents the amine from being protonated and forming a zwitterion with the carboxylic acid group. This lack of zwitterionic character is key to its solubility in organic solvents, a stark contrast to its deprotected counterpart, 4-(aminomethyl)benzoic acid, which is zwitterionic and largely insoluble in solvents like methanol.

These competing features—polar and non-polar, hydrogen-bonding and sterically hindered—result in a nuanced solubility profile that must be experimentally verified for specific applications.

Caption: Molecular structure highlighting key functional regions.

Predictive Framework and Qualitative Solubility

The principle of "like dissolves like" provides a strong foundation for predicting solubility.[2][3] By classifying solvents based on their polarity and hydrogen bonding capability, we can anticipate their effectiveness in dissolving this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents effectively solvate the polar carboxylic acid group via strong dipole-dipole interactions and can accept hydrogen bonds. They also interact favorably with the Boc group's carbonyl. DMSO is a known effective solvent.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Moderate | DCM is a known solvent for this compound.[4] These solvents have moderate polarity, effectively solvating the bulk of the molecule. Their ability to interact with the aromatic ring and carbonyl dipoles overcomes the low affinity for the -COOH group. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While capable of hydrogen bonding with the -COOH group, the large, non-polar Boc group and aromatic ring limit solubility. The overall polarity of the molecule is not high enough for excellent solubility. This contrasts with the deprotected form, which is insoluble in methanol due to its zwitterionic nature. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | These solvents have low polarity and are only weak hydrogen bond acceptors. They are generally poor solvents for compounds containing carboxylic acids unless the non-polar character is dominant. |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | The highly polar carboxylic acid group makes the molecule incompatible with non-polar solvents. While toluene might offer some interaction with the aromatic ring, it is insufficient to overcome the energy penalty of solvating the -COOH group. |

| Aqueous | Water | Low / Insoluble | The molecule's significant non-polar surface area (Boc group, aromatic ring) makes it poorly soluble in water.[4] Solubility can be dramatically increased by adding a base (e.g., NaOH) to deprotonate the carboxylic acid, forming a highly polar and water-soluble carboxylate salt.[2] |

Rigorous Experimental Determination of Solubility

While predictions are useful, precise quantitative data is essential for process development and reproducibility. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[5][6] The following protocol is designed to be self-validating, ensuring high-quality, reliable data.

The Isothermal Shake-Flask Protocol

Causality Statement: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature. Each step is critical to ensure that the final concentration measured represents the maximum amount of solute that can dissolve under the specified conditions.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

Preparation of the Slurry:

-

Add an excess amount of this compound (e.g., 50-100 mg) to a volumetric flask or sealed vial. The excess solid is critical to ensure saturation is reached and maintained.

-

Record the exact mass of the solute added.

-

Add a precise volume of the desired organic solvent (e.g., 5.0 mL).

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an isothermal shaker bath or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Temperature control is paramount as solubility is temperature-dependent.[7]

-

Agitate the slurry for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended for compounds of this type. A preliminary time-course experiment can be run to confirm when the concentration in solution becomes constant.

-

-

Phase Separation (Self-Validation Point 1):

-

Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.

-

To ensure all undissolved solid is removed, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the clear supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean, pre-weighed vial. This filtration step is a critical self-validating measure to guarantee that the sample for analysis is a true solution, free of any solid microparticles.

-

-

Quantification (Self-Validation Point 2):

-

Method A: Gravimetric Analysis (Simpler, less sensitive)

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (160-168 °C[1][8]) until a constant weight is achieved.

-

The final weight of the vial minus its tare weight gives the mass of the dissolved solute. Calculate solubility in mg/mL.

-

-

Method B: Chromatographic Analysis (HPLC/UPLC - Higher precision)

-

Prepare a set of calibration standards of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC-UV detector versus concentration.

-

Accurately dilute a known volume of the filtered saturated solution and inject it into the HPLC system.

-

Determine the concentration from the calibration curve. This method is highly accurate and serves as a robust validation of the results.

-

-

Conclusion

The solubility of this compound is a complex interplay between its polar carboxylic acid function and its non-polar aromatic and Boc-protected domains. It exhibits high solubility in polar aprotic solvents like DMSO and moderate solubility in chlorinated solvents such as DCM, while being poorly soluble in non-polar and aqueous media. This profile is a direct result of the Boc group's prevention of zwitterion formation, enhancing its compatibility with a range of organic solvents. For drug development and process chemistry professionals, where precision is non-negotiable, the predictive framework laid out in this guide must be complemented by rigorous experimental determination using the validated isothermal shake-flask protocol. This systematic approach ensures the generation of reliable solubility data, facilitating rational solvent selection and the successful execution of synthetic and formulation processes.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem?[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. This compound =98.0 T 33233-67-9 C13H17NO4 [sigmaaldrich.com]

Introduction: The Significance of a Fundamental Property

An In-depth Technical Guide to the Melting Point of 4-(Boc-aminomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound, also known as 4-(((tert-butoxy)carbonyl)amino)methyl)benzoic acid, is a versatile bifunctional molecule widely employed in organic synthesis and pharmaceutical development.[1] Its structure incorporates a carboxylic acid group, a benzylamine moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination makes it an invaluable building block in peptide synthesis, the development of peptide-based therapeutics, and the creation of complex bioactive molecules where the selective protection of an amine is critical.[1][2]

In the context of rigorous scientific research and drug development, the physical properties of such a reagent are not merely trivial data points; they are fundamental indicators of identity, purity, and stability. Among these, the melting point stands out as a critical parameter. It is the temperature at which a substance transitions from a solid to a liquid state and is one of the most frequently used thermal analyses to characterize solid crystalline materials.[3][4] An accurate determination of the melting point for this compound serves as a primary method for its identification and, crucially, as a sensitive gauge of its purity.[5] The presence of impurities typically results in a lower and broader melting point range, a phenomenon known as melting point depression.[6]

This guide provides a comprehensive examination of the melting point of this compound. We will delve into the molecular factors that dictate this property, present detailed, field-proven protocols for its accurate determination using both classical and modern analytical techniques, and offer insights into the interpretation of experimental data.

Physicochemical Profile

A summary of the core physicochemical properties of this compound provides essential context for its handling and analysis.

| Property | Value | Source(s) |

| CAS Number | 33233-67-9 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |

| Molecular Weight | 251.28 g/mol | [2] |

| Appearance | White to off-white crystalline powder or solid | [1][2][7] |

| Reported Melting Point | 160 - 168 °C | [1][2][7][8] |

Causality: Molecular Determinants of the Melting Point

The melting point of an organic compound is not an arbitrary value but is dictated by the energy required to overcome the intermolecular forces holding the molecules together in a fixed crystal lattice. For this compound, several structural features are paramount.

-

Intermolecular Forces: The strength of attraction between molecules is a primary factor.[6][9][10]

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. The N-H bond of the Boc-protected amine also participates in hydrogen bonding. These strong interactions require significant thermal energy to disrupt, contributing to a relatively high melting point.

-

Dipole-Dipole Interactions: The polar carbonyl groups (C=O) in both the carboxylic acid and the Boc-carbamate create permanent dipoles, leading to attractive electrostatic interactions between adjacent molecules. Polar substances generally exhibit higher melting points than nonpolar ones of similar size.[6][11]

-

Van der Waals Forces: These weaker forces, present in all molecules, increase with molecular size and surface area.[11] The benzene ring and the tert-butyl group contribute to these interactions.

-

-

Molecular Symmetry and Crystal Packing: The efficiency with which molecules can pack into a crystal lattice significantly impacts the melting point.[12] Symmetrical molecules tend to pack more tightly, resulting in a more stable crystal lattice that requires more energy to break apart, thus leading to a higher melting point.[11][12] The geometry of this compound allows for orderly packing, stabilized by the network of hydrogen bonds.

-

Purity: The presence of impurities disrupts the regular, repeating structure of the crystal lattice.[6] This disruption weakens the intermolecular forces, making the lattice easier to overcome. Consequently, less energy is required to melt the solid, resulting in a depressed melting point. Furthermore, the melting process occurs over a wider temperature range as different regions of the solid melt at different temperatures.[6][11] A sharp melting range (typically 1-2°C) is a strong indicator of high purity.[6]

Experimental Protocols for Melting Point Determination

The choice of method for melting point determination depends on the required precision, the amount of sample available, and the specific information sought.

Capillary Melting Point Method

This is the most common and accessible method for routine identification and purity assessment.[5] It relies on the visual observation of the phase transition of a small sample packed in a glass capillary tube as it is heated.[4][13]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used if necessary.

-

Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface or drop it down a long glass tube to tightly pack the sample at the bottom.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.

-

Accurate Determination: Prepare a new sample. Heat the block rapidly to about 15-20°C below the expected melting point (e.g., to ~145°C).

-

Slow Heating Rate: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate reading.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts completely.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow.

Caption: Workflow for capillary melting point determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on melting behavior. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14][15]

When the sample melts, it absorbs energy (an endothermic process), which is detected by the instrument as a peak on the DSC thermogram.[16] This method can precisely determine the onset of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[14]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Program the instrument with the desired temperature profile. A typical program would be:

-

Equilibrate at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).

-

An inert atmosphere (e.g., nitrogen gas) is typically used to prevent oxidative degradation.

-

-

Data Acquisition: The instrument records the differential heat flow as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine key thermal events.

-

Onset Temperature: The temperature at which melting begins, extrapolated from the baseline.

-

Peak Temperature (Tₘ): The temperature at the apex of the endothermic peak, often reported as the melting point.[17]

-

Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Data Interpretation and Validation

A comparison of experimentally determined melting points with literature values is essential for validation.

| Source | Reported Melting Point (°C) |

| Chem-Impex[1] | 160 - 166 |

| ChemicalBook[2] | 164 - 168 |

| Sigma-Aldrich[7] | 164 - 168 |

| Thermo Scientific[8] | 164 - 168 |

Interpreting Results:

-

Purity Assessment: A sample that melts sharply within the reported literature range (e.g., 165-166.5°C) can be considered of high purity. A sample melting over a broad range and at a lower temperature (e.g., 158-163°C) is indicative of impurities.[11]

-

DSC Peak Shape: In DSC analysis, a pure compound typically shows a sharp, symmetrical melting endotherm. Impurities will cause the peak to broaden and shift to a lower temperature.[16]

-

Self-Validation: For critical applications, it is standard practice to perform at least two careful determinations. Consistent values across multiple measurements build confidence in the result.

Conclusion

The melting point of this compound, consistently reported in the range of 160-168°C , is a fundamental physical property that serves as a cornerstone for its identification and quality control. This characteristic is a direct consequence of its molecular structure, particularly the strong intermolecular hydrogen bonds and efficient crystal packing. Accurate determination, whether through the classical capillary method or the more quantitative Differential Scanning Calorimetry, is essential for any researcher or drug development professional. A sharp melting range that aligns with established literature values provides a reliable and self-validating confirmation of the material's identity and high purity, ensuring the integrity of subsequent synthetic applications and research outcomes.

References

-

Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]

-

What Affects Melting Point Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

-

What Factors Affect Melting Point? Sciencing. [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps. [Link]

-

Differential scanning calorimetry. CureFFI.org. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

-

Differential Scanning Calorimetry (DSC). METTLER TOLEDO. [Link]

-

Melting Point Determination: Lab Techniques & Purity Analysis. Studylib. [Link]

-

How Does DSC Measure Melting Point (Tm)? Chemistry For Everyone - YouTube. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

-

Determination of Melting Point. Unacademy. [Link]

-

4-{[(Tert-butoxy)carbonyl]amino}benzoic acid | C12H15NO4. PubChem. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

4-(tert-Butoxycarbonyl)benzoic acid | C12H14O4. PubChem. [Link]

-

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid. AMERICAN ELEMENTS. [Link]

-

The Chemical Synthesis of 4-(Aminomethyl)benzoic Acid: A Foundation for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. ResearchGate. [Link]

- Preparation method of 4-aminomethylbenzoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid | 33233-67-9 [chemicalbook.com]

- 3. mt.com [mt.com]

- 4. Determination of Melting Point [unacademy.com]

- 5. westlab.com [westlab.com]

- 6. sciencing.com [sciencing.com]

- 7. 4-(Boc-氨基甲基)苯甲酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 13. studylib.net [studylib.net]

- 14. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 15. mt.com [mt.com]

- 16. youtube.com [youtube.com]

- 17. Differential scanning calorimetry [cureffi.org]

The Chemistry of Boc Protection: A Foundational Overview

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid (Boc-4-Amb-OH)

Abstract

4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, commonly referred to as Boc-4-Amb-OH, is a bifunctional molecule of significant interest in medicinal chemistry, peptide synthesis, and materials science. Its structure incorporates a rigid p-substituted benzene ring, a carboxylic acid moiety, and a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This strategic combination makes it an invaluable building block for introducing aromatic spacers, modifying pharmacokinetic properties of drug candidates, and constructing complex molecular architectures. This guide provides a comprehensive overview of the robust synthesis, purification, and detailed characterization of Boc-4-Amb-OH, designed for researchers, chemists, and professionals in drug development.

The selective protection of amine functionalities is a cornerstone of modern organic synthesis. Among the plethora of available protecting groups, the tert-butyloxycarbonyl (Boc) group is one of the most widely employed due to its unique reactivity profile.[1]

Causality Behind the Choice of Boc Group: The utility of the Boc group stems from its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive.[2] However, it is readily cleaved under moderately acidic conditions, a property that allows for its selective removal in the presence of other acid-labile or base-labile protecting groups, forming the basis of orthogonal protection strategies in complex syntheses.[1]

The protection reaction typically proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The presence of a mild base facilitates this by deprotonating the amine, thereby increasing its nucleophilicity. The process results in the formation of a stable carbamate, with the byproducts being the harmless and volatile tert-butanol and carbon dioxide.

Synthesis of Boc-4-Amb-OH

The synthesis of Boc-4-Amb-OH is a straightforward and high-yielding procedure that involves the direct N-acylation of 4-(aminomethyl)benzoic acid with Boc anhydride.

2.1. Synthesis Overview & Rationale

The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water. This choice is critical as it ensures the solubility of both the polar starting material, 4-(aminomethyl)benzoic acid, and the relatively nonpolar Boc anhydride. A base, such as sodium bicarbonate, is added to maintain a slightly alkaline pH, which is optimal for the amine to act as an effective nucleophile.

The overall transformation is as follows:

-

Reactant: 4-(Aminomethyl)benzoic acid

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O)

-

Product: 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid (Boc-4-Amb-OH)

2.2. Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

-

Materials:

-

4-(Aminomethyl)benzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

1 M Hydrochloric Acid (HCl)

-

-

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of THF and deionized water.

-

Base Addition: Add sodium bicarbonate (3.0 eq) to the solution and stir until fully dissolved. The solution should be slightly basic.

-

Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (2.0 eq). The reaction mixture may become biphasic.

-

Reaction: Allow the mixture to stir vigorously at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup - Acidification & Precipitation: Upon completion, carefully add 1 M HCl dropwise to the stirring solution to adjust the pH to approximately 3. A white precipitate of the product, Boc-4-Amb-OH, will form as the carboxylate is protonated, rendering the molecule insoluble in the aqueous mixture.

-

Isolation: Collect the white solid by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to yield Boc-4-Amb-OH as a fine white powder. A yield of over 90% is commonly achieved with this method.[3]

-

2.3. Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key stages in the synthesis of Boc-4-Amb-OH.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Boc-4-Amb-OH.

3.1. Physical and Chemical Properties

The fundamental properties of Boc-4-Amb-OH are summarized below.

| Property | Value |

| Chemical Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white powder or solid[4] |

| Melting Point | 160 - 168 °C[4] |

| Purity (Typical) | ≥98% (by HPLC) |

| CAS Number | 33233-67-9 |

3.2. Spectroscopic and Chromatographic Analysis

A combination of analytical techniques should be employed for a full validation of the synthesized material.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of Boc-4-Amb-OH. A reverse-phase method is most suitable.[5]

| Parameter | Typical Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[6] |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile[5] |

| Gradient | Linear gradient (e.g., 30% to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV absorbance at 220 nm or 254 nm[5][6] |

| Rationale | The acidic mobile phase ensures the carboxylic acid is protonated for consistent retention. The gradient elution allows for the separation of the main product from potential impurities which may have different polarities. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[7]

| Ionization Mode | Expected Ion | Calculated m/z |

| ESI (+) | [M+H]⁺ | 252.12 |

| ESI (+) | [M+Na]⁺ | 274.10 |

| ESI (-) | [M-H]⁻ | 250.11 |

| Rationale | Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. Observing multiple adducts (e.g., protonated and sodiated) increases confidence in the mass assignment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation by detailing the chemical environment of each proton and carbon atom.

-

¹H NMR (400 MHz, CDCl₃): [3]

-

δ ~8.07 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ ~7.38 ppm (d, 2H): Aromatic protons ortho to the aminomethyl group.

-

δ ~4.94 ppm (br s, 1H): NH proton of the carbamate.

-

δ ~4.40 ppm (d, 2H): Methylene protons (-CH₂-).

-

δ ~1.47 ppm (s, 9H): tert-Butyl protons of the Boc group.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~172 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~156 ppm: Carbamate carbonyl carbon (N-COO-).

-

δ ~145 ppm: Aromatic quaternary carbon attached to the -CH₂NHBoc group.

-

δ ~130 ppm: Aromatic CH carbons ortho to the -COOH group.

-

δ ~128 ppm: Aromatic quaternary carbon attached to the -COOH group.

-

δ ~127 ppm: Aromatic CH carbons ortho to the -CH₂NHBoc group.

-

δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~44 ppm: Methylene carbon (-CH₂-).

-

δ ~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H Stretch | Carbamate (N-H) |

| ~3300-2500 (broad) | O-H Stretch | Carboxylic Acid (O-H) |

| ~1710 | C=O Stretch | Carboxylic Acid (C=O) |

| ~1690 | C=O Stretch | Carbamate (Amide I band)[8] |

| ~1530 | N-H Bend | Carbamate (Amide II band)[8] |

| Rationale | The presence of two distinct carbonyl peaks and the broad O-H stretch are hallmark features confirming the successful synthesis and the presence of both the carbamate and carboxylic acid functionalities. |

3.3. Characterization Workflow Diagram

Caption: A logical diagram showing how multiple analytical techniques validate the final product.

Conclusion

The synthesis of Boc-4-Amb-OH from 4-(aminomethyl)benzoic acid is a robust, efficient, and scalable process. The protocol detailed herein provides a reliable method for obtaining this key synthetic intermediate in high yield and purity. Comprehensive characterization using a suite of orthogonal analytical techniques—including HPLC, MS, NMR, and IR—is mandatory to validate the product's identity and quality. This ensures its suitability for demanding applications in pharmaceutical research and peptide synthesis, where the integrity of starting materials is paramount to the success of multi-step synthetic campaigns.

References

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved January 10, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 10, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 10, 2026, from [Link]

-

Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra for the Boc-aminated and unprotected SWCNT. Retrieved January 10, 2026, from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 10, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. Retrieved January 10, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved January 10, 2026, from [Link]

-

Phenomenex. (n.d.). APPLICATIONS. Retrieved January 10, 2026, from [Link]

-

bioRxiv. (2025). Supplementary Information. Retrieved January 10, 2026, from [Link]

-

UC Irvine. (n.d.). Small Molecules for Peptides. Retrieved January 10, 2026, from [Link]

Sources

- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

The Strategic Imperative of Boc Protection in the Synthesis and Application of 4-(Aminomethyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of modern organic synthesis and pharmaceutical development, the strategic manipulation of functional groups is paramount to achieving desired molecular architectures and biological activities. 4-(Aminomethyl)benzoic acid, a bifunctional building block, presents a unique synthetic challenge and opportunity due to its chemically distinct amino and carboxylic acid moieties. This technical guide provides a comprehensive exploration of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in unlocking the synthetic potential of 4-(aminomethyl)benzoic acid. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and illustrate the causality behind experimental choices, thereby offering a self-validating system of knowledge for researchers. This guide will serve as an authoritative resource, grounded in established chemical literature, for professionals engaged in peptide synthesis, medicinal chemistry, and materials science.

Introduction: The Bifunctional Challenge of 4-(Aminomethyl)benzoic Acid

4-(Aminomethyl)benzoic acid is a valuable non-canonical amino acid derivative that has found significant applications as a linker in drug conjugates, a scaffold in medicinal chemistry, and a monomer in the synthesis of functionalized polymers.[1][2] Its utility stems from the orthogonal reactivity of its aromatic carboxylic acid and its primary aminomethyl group. However, this very bifunctionality necessitates a robust protection strategy to selectively mask one reactive site while chemical transformations are performed at the other. Uncontrolled reactivity would lead to a cascade of undesired side reactions, including polymerization and self-coupling, thereby compromising the yield and purity of the target molecule.

The tert-butyloxycarbonyl (Boc) group has emerged as a preeminent choice for the protection of the aminomethyl functionality of 4-(aminomethyl)benzoic acid.[1] Its widespread adoption is attributable to its ease of installation, stability across a broad range of reaction conditions, and facile, yet selective, removal under acidic conditions.[3] This guide will elucidate the critical role of the Boc protecting group, providing a detailed technical narrative for its successful implementation.

The Chemistry of Boc Protection: A Deliberate Choice

The selection of a protecting group is a critical decision in multi-step synthesis.[] The Boc group, a carbamate, effectively diminishes the nucleophilicity of the amine, rendering it inert to many reagents.[3]

Mechanism of Boc Protection

The protection of the aminomethyl group of 4-(aminomethyl)benzoic acid is typically achieved through its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products carbon dioxide and tert-butanol.[3]

Caption: Mechanism of Boc protection of an amine.

Orthogonal Protection Strategy

A key advantage of the Boc group is its role in an orthogonal protection scheme.[] In the context of 4-(aminomethyl)benzoic acid, the Boc-protected amine is stable to the conditions required for the activation and coupling of the carboxylic acid moiety. Conversely, the carboxylic acid can be protected as an ester (e.g., methyl or benzyl ester) which is stable to the acidic conditions used to remove the Boc group. This orthogonality allows for the selective deprotection and subsequent reaction at either the amino or the carboxylic acid functionality without affecting the other.

Experimental Protocols: A Practical Guide

The following protocols are presented as a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and high yield.

Synthesis of 4-((tert-Butoxycarbonylamino)methyl)benzoic acid

This protocol details the efficient Boc protection of 4-(aminomethyl)benzoic acid.

Materials:

-

4-(Aminomethyl)benzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid solution

Procedure:

-

In a suitable reaction vessel, dissolve 4-(aminomethyl)benzoic acid (10.00 g, 65.36 mmol) in a mixture of deionized water (100 mL) and tetrahydrofuran (100 mL).

-

To this solution, add di-tert-butyl dicarbonate (28.0 g, 128.2 mmol, ~2 equivalents). The use of a slight excess of (Boc)₂O ensures the complete conversion of the starting material.

-

Stir the mixture vigorously at room temperature. Slowly add saturated aqueous sodium bicarbonate solution to adjust the pH of the reaction mixture to approximately 8-9. The basic condition facilitates the deprotonation of the ammonium intermediate, driving the reaction to completion.

-

Continue stirring for 16 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture to a pH of approximately 3 with 1 M hydrochloric acid. This protonates the carboxylate, rendering the product less soluble in the aqueous phase and causing it to precipitate.[5]

-

Collect the resulting white solid by filtration.

-

Wash the solid with deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield 4-((tert-butoxycarbonylamino)methyl)benzoic acid as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 16.1 g (97%) | [5] |

| Appearance | White solid | [5] |

| Melting Point | 164-168 °C | [6] |

| Purity (HPLC) | ≥ 98% | [1] |

| Molecular Formula | C₁₃H₁₇NO₄ | [6] |

| Molecular Weight | 251.28 g/mol | [6] |

Deprotection of 4-((tert-Butoxycarbonylamino)methyl)benzoic acid

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

-

4-((tert-Butoxycarbonylamino)methyl)benzoic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve 4-((tert-butoxycarbonylamino)methyl)benzoic acid in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 25-50% v/v in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours. The deprotection is usually rapid and is accompanied by the evolution of carbon dioxide and isobutylene gas.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Sources

An In-Depth Technical Guide: Leveraging 4-(Boc-aminomethyl)benzoic Acid in Advanced Peptide Synthesis

Abstract

This technical guide provides a comprehensive examination of 4-(tert-butyloxycarbonyl-aminomethyl)benzoic acid, a versatile bifunctional building block for advanced peptide synthesis. We delve into the strategic advantages of its rigid aromatic core and its application within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to incorporate non-standard structural motifs into peptide chains to create novel peptidomimetics, constrained peptides, and other specialized constructs. Detailed, field-proven protocols for resin loading and peptide elongation are provided, alongside a critical analysis of the underlying chemical principles that govern the experimental choices.

Section 1: Introduction to 4-(Boc-aminomethyl)benzoic Acid: A Strategic Building Block

This compound is a non-proteinogenic amino acid analogue that has become an invaluable tool in synthetic peptide chemistry.[1] Its structure is unique, featuring a rigid para-substituted benzene ring that separates a carboxylic acid moiety from a Boc-protected aminomethyl group. This configuration allows it to serve not as a typical alpha-amino acid, but as a well-defined molecular spacer or scaffold.[2]

Physicochemical Properties

The physical and chemical properties of this reagent are fundamental to its handling and application in synthesis.

| Property | Value | Source |

| CAS Number | 33233-67-9 | [1] |

| Molecular Formula | C13H17NO4 | [1] |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 160 - 168 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO); limited solubility in water. | [3] |

| Key Feature | Acid-labile tert-butyloxycarbonyl (Boc) protecting group. | [1][3] |

The Dual-Functionality Advantage: A Rigid Spacer with a Protected Amine

The primary utility of this compound stems from its two distinct reactive sites:

-

Carboxylic Acid: The carboxyl group can participate in standard peptide bond formation with the free N-terminal amine of a growing peptide chain using conventional coupling reagents.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the aminomethyl functionality.[1] This group is stable under the conditions required for peptide coupling but can be cleanly removed with moderate acid, typically trifluoroacetic acid (TFA), to reveal a new primary amine for subsequent chain elongation.[4][5]

This structure allows for the introduction of a defined, rigid aromatic segment into a peptide backbone, which can be used to control conformation, span distances, or serve as an attachment point for other functionalities.

Section 2: The Boc/Bzl Strategy: Rationale for its Application

The use of this compound is intrinsically linked to the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). While Fmoc/tBu chemistry is now more common for routine synthesis, Boc chemistry remains indispensable for specific, challenging applications.[6]

Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS involves the stepwise addition of amino acids to a growing chain anchored to a solid support.[7] The Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functionalities are protected by more robust, benzyl-based groups (e.g., Bzl, Tos) that require a very strong acid (like anhydrous HF) for removal.[5][8]

The "Quasi-Orthogonal" Nature of Boc/Bzl Chemistry

The Boc/Bzl strategy is termed "quasi-orthogonal" because both the temporary Nα-Boc group and the "permanent" side-chain protecting groups are removed by acid.[4][9] The selectivity is achieved by using acids of vastly different strengths:

-

Boc Removal: Moderate acid (e.g., 25-50% TFA in Dichloromethane, DCM).[10]

-

Side-Chain & Resin Cleavage: Strong acid (e.g., HF, TFMSA).[5][11]

Strategic Advantages: When to Choose Boc over Fmoc Chemistry

The decision to use Boc chemistry is driven by the specific challenges of the target peptide. Boc-SPPS offers significant advantages for synthesizing long or difficult sequences, particularly those prone to aggregation.[4][11] The repeated acid treatment during the Boc deprotection step protonates the N-terminus of the peptide-resin, which disrupts inter-chain hydrogen bonding and improves solvation, thereby mitigating aggregation issues.[5][11]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Causality |

| Nα-Deprotection | 25-50% TFA in DCM (acidic) | 20-40% Piperidine in DMF (basic) | Boc's acidic deprotection protonates the peptide, reducing aggregation. |

| Aggregation Issues | Less frequent | More frequent | The neutral state of the peptide-resin in Fmoc synthesis can promote inter-chain hydrogen bonding and aggregation.[7] |

| Long/Hydrophobic Peptides | Often preferred | Can be challenging | Repeated acidolysis in Boc chemistry helps maintain peptide solubility and accessibility.[4][] |

| Final Cleavage | Strong acid (HF, TFMSA) | Moderate acid (TFA) | Requires specialized, hazardous equipment for Boc, a significant drawback.[7][11] |

| Orthogonality | Quasi-orthogonal | Fully orthogonal | Fmoc allows for selective side-chain manipulation while the peptide is on-resin. |

| Cost of Monomers | Generally lower | Generally higher | The synthesis of Fmoc-amino acids is typically more complex.[4] |

Workflow Diagram: The Boc-SPPS Cycle

The cyclical process of Boc-SPPS is a robust, well-established methodology.

Figure 1: The four fundamental steps of the Boc solid-phase peptide synthesis cycle.

Section 3: Core Application: Incorporating this compound via SPPS

The following protocols are designed to be self-validating, incorporating steps for both reaction execution and monitoring.

Scenario: Attaching this compound as the C-terminal Residue

For peptides where the rigid spacer is the C-terminal moiety, the building block must first be esterified to a suitable resin, such as Merrifield resin (chloromethylpolystyrene).[10] The cesium salt method is superior as it proceeds under mild conditions and minimizes side reactions like quaternization of the tertiary amine, which can occur with other methods.[10][13]

Detailed Protocol 1: Resin Loading via the Cesium Salt Method

Objective: To covalently attach this compound to Merrifield resin.

Methodology:

-

Salt Formation (Causality: Prepare the Nucleophile):

-

Dissolve this compound (1.0 eq.) in ethanol (EtOH, ~4 mL/mmol) with gentle warming.

-

Add a small amount of water (~1 mL/mmol) to ensure complete dissolution.

-

Titrate the solution with aqueous Cesium Carbonate (Cs₂CO₃, 0.5 eq.) until the pH is stable at 7.0. The carbonate reacts with the carboxylic acid to form the cesium carboxylate salt, a potent nucleophile for the subsequent SN2 reaction.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Co-evaporate the resulting white solid with anhydrous N,N-Dimethylformamide (DMF) twice to remove residual water, which could hydrolyze the chloromethyl groups on the resin. Dry thoroughly under high vacuum for at least 4 hours.

-

-

Resin Preparation (Causality: Expose Reactive Sites):

-

Swell the Merrifield resin (1.0 eq., based on desired final loading) in anhydrous DMF (~15 mL/g resin) for 1 hour in a reaction vessel with gentle agitation. This opens up the polymer matrix, making the chloromethyl reactive sites fully accessible.

-

-

Esterification (Causality: Covalent Attachment):

-

Dissolve the dried Boc-4-(aminomethyl)benzoic acid cesium salt (1.2-1.5 eq. relative to resin capacity) in a minimal amount of anhydrous DMF.

-

Add the solution to the swollen resin.

-

Heat the reaction mixture to 50 °C and maintain with gentle agitation for 12-24 hours. The elevated temperature facilitates the SN2 reaction between the carboxylate and the resin's chloromethyl groups.

-

-

Washing and Capping (Causality: Purification and Inactivation):

-

Filter the resin and wash thoroughly with the following sequence: DMF (3x), DMF/Water (1:1) (3x), DMF (3x), DCM (3x), Methanol (MeOH) (3x). This removes unreacted starting material and cesium salts.

-

Optional but Recommended: To cap any unreacted chloromethyl sites, treat the resin with a solution of benzoyl chloride (10 eq.) and DIEA (10 eq.) in DMF for 2 hours. This prevents these sites from participating in side reactions during subsequent synthesis steps.

-

Wash the resin again as described above and dry in vacuo. The substitution level can be determined via methods such as the picric acid test.[14]

-

Scenario: Incorporating this compound Mid-Sequence

When the building block is part of the internal peptide sequence, it is treated like any other Boc-protected amino acid in a standard SPPS cycle.

Detailed Protocol 2: Standard Boc-SPPS Coupling Cycle

Objective: To couple this compound to the N-terminus of a resin-bound peptide.

Methodology:

-

Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat with a solution of 25-50% TFA in DCM containing 0.5% dithiothreitol (DTE) if sensitive residues are present.[5][10] Perform a short pre-wash (2 min) followed by a longer deprotection reaction (20-30 min).[10]

-

Wash the resin with DCM (3x) and Isopropanol (IPA) (2x) to remove TFA and cleaved Boc byproducts.[10]

-

-

Neutralization:

-

Reaction Monitoring (Self-Validation):

-

Perform a qualitative Kaiser test on a small sample of resin beads.[15] A positive result (dark blue beads) confirms the presence of a free primary amine, indicating successful deprotection and neutralization.

-

-

Coupling:

-

In a separate vessel, pre-activate the this compound (3-4 eq.) by dissolving it with an activating agent such as HBTU (0.95 eq. relative to the amino acid) and HOBt (1 eq.) in DMF, followed by the addition of DIEA (2 eq. relative to the amino acid). Allow to react for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction for 1-2 hours at room temperature.

-

Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete consumption of the free amine and successful coupling.[15]

-

-

Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts, preparing it for the next deprotection cycle.

-